molecular formula C22H21BrFN3O B2995788 (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326899-35-7

(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2995788
CAS No.: 1326899-35-7
M. Wt: 442.332
InChI Key: GGCLTJFCWKUCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” is a quinoline derivative featuring a piperidinyl methanone group at position 3 of the quinoline core. The structure includes a 6-fluoro substituent on the quinoline ring and a 2-bromo-4-methylphenylamino group at position 3.

Properties

IUPAC Name

[4-(2-bromo-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrFN3O/c1-14-5-7-20(18(23)11-14)26-21-16-12-15(24)6-8-19(16)25-13-17(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLTJFCWKUCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , also known by its CAS number 1359401-53-8, belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrFN3OC_{21}H_{19}BrFN_3O with a molecular weight of approximately 428.3 g/mol. The structure includes a quinoline core with a bromo group and a piperidine moiety, which may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC21H19BrFN3OC_{21}H_{19}BrFN_3O
Molecular Weight428.3 g/mol
CAS Number1359401-53-8

Quinoline derivatives often exhibit their biological activity through interactions with various biological targets, including enzymes and receptors. The specific mechanism for this compound may involve:

  • Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate to good antimicrobial activity against various bacterial strains. For instance, compounds structurally similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various quinoline derivatives for antimicrobial activity, revealing that modifications such as halogen substitutions (e.g., bromo groups) significantly enhance activity against resistant bacterial strains .
  • Anticancer Efficacy : Another study focused on the anticancer potential of quinoline derivatives, noting that compounds with similar structural features effectively inhibited cell proliferation in several cancer cell lines .
  • Pharmacological Profile : A pharmacological assessment highlighted the potential of quinoline-based compounds to act as dual-action agents—targeting both microbial infections and cancer cells simultaneously.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several analogs, primarily in its quinoline core and piperidinyl methanone group. Key comparisons include:

  • “(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” (): This analog differs in the substitution pattern on the phenyl ring (4-bromo-3-methyl vs. 2-bromo-4-methyl).
  • “(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” (): Replacing bromine with a second methyl group eliminates halogen-mediated interactions (e.g., dipole-dipole, halogen bonding) but increases hydrophobicity. Such modifications could reduce target affinity in halogen-dependent systems while improving membrane permeability .
  • Tetrahydroimidazo[1,2-a]pyridine derivatives (): While distinct in core structure, these compounds retain the piperidinyl methanone group. The imidazo-pyridine scaffold may confer different electronic properties or binding modes compared to quinoline-based analogs .

Physicochemical Properties

Predicted properties based on structural features (e.g., molecular weight, logP) highlight key differences:

Compound Molecular Weight (g/mol) Halogen Content Predicted logP
Target Compound (2-Bromo-4-methylphenyl) ~443.3 Br, F ~3.8
(2,4-Dimethylphenyl) ~379.4 F ~3.2
(4-Bromo-3-methylphenyl) ~443.3 Br, F ~3.7

The bromine atom in the target compound increases molecular weight and lipophilicity (logP) compared to the dimethyl analog, which may enhance tissue penetration but reduce aqueous solubility .

Computational Similarity Analysis

Using binary similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity (~0.65–0.75) to its analogs in and , driven by shared quinoline and piperidine motifs. Greater divergence arises from substituent differences, particularly halogen placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.